beta-L-Xylofuranose

Chiral Building Block Asymmetric Synthesis L-Nucleoside Precursor

beta-L-Xylofuranose (CAS 41546-29-6) is a five-carbon aldopentose monosaccharide existing in the furanose (five-membered ring) form with the beta-configuration at the anomeric center. It is the L-enantiomer of xylofuranose, possessing the stereochemical configuration (2S,3S,4S,5S) as defined by its IUPAC name (2S,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 41546-29-6
Cat. No. B12887593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-L-Xylofuranose
CAS41546-29-6
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5-/m0/s1
InChIKeyHMFHBZSHGGEWLO-QTBDOELSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-L-Xylofuranose (CAS 41546-29-6) Procurement Guide: Core Identity and Specification Overview


beta-L-Xylofuranose (CAS 41546-29-6) is a five-carbon aldopentose monosaccharide existing in the furanose (five-membered ring) form with the beta-configuration at the anomeric center. It is the L-enantiomer of xylofuranose, possessing the stereochemical configuration (2S,3S,4S,5S) as defined by its IUPAC name (2S,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol [1]. This compound serves as a key chiral building block for the synthesis of L-nucleoside analogs [2] and as a precursor for chiral ligands in asymmetric catalysis [3]. Its fundamental physicochemical properties, including a molecular weight of 150.13 g/mol and a melting point range of 158-161°C [1], provide a baseline for identity verification during procurement, though these properties are shared with other pentose isomers and do not constitute differential value.

Why Generic Pentose Substitution Fails: The Critical Role of beta-L-Xylofuranose Stereochemistry in Specialized Applications


beta-L-Xylofuranose cannot be substituted with generic pentoses or even its D-enantiomer due to the strict stereochemical requirements of the biological and catalytic systems in which it is employed. The L-configuration is essential for generating nucleoside analogs with distinct biological profiles; L-nucleosides generally exhibit reduced affinity for mammalian enzymes while retaining activity against viral targets, a property not shared by their D-counterparts [1]. Furthermore, the furanose ring form and specific beta-anomeric configuration dictate the three-dimensional presentation of functional groups in chiral ligands, directly impacting enantioselectivity in asymmetric catalysis. Substitution with D-xylofuranose or other pentose isomers would invert the chiral environment, potentially abolishing or reversing the desired stereochemical outcome [2].

beta-L-Xylofuranose (CAS 41546-29-6) Quantified Differentiation: Evidence-Based Comparison Against Closest Analogs


Stereochemical Configuration: beta-L-Xylofuranose vs. beta-D-Xylofuranose

beta-L-Xylofuranose is the L-enantiomer of xylofuranose, possessing the (2S,3S,4S,5S) configuration, whereas beta-D-xylofuranose has the (2R,3R,4R,5R) configuration [1]. This absolute stereochemistry dictates its utility in generating L-nucleosides, which exhibit a distinct biological profile compared to D-nucleosides. Specifically, L-nucleosides generally demonstrate reduced affinity for mammalian polymerases and kinases while retaining inhibitory activity against viral enzymes, a phenomenon attributed to the inverted stereochemistry at the sugar moiety [2].

Chiral Building Block Asymmetric Synthesis L-Nucleoside Precursor

Antiviral Activity Profile: beta-L-Xylofuranosyl Nucleosides vs. Other L-Nucleoside Classes

The β-L-xylofuranosyl analogues of the five naturally occurring nucleosides (adenine, guanine, cytosine, thymine, uracil) were synthesized and evaluated for antiviral activity against a panel of DNA and RNA viruses, including HIV. All prepared compounds were found to lack significant antiviral activity [1]. This contrasts sharply with other L-nucleoside classes, such as L-2',3'-dideoxycytidine (L-ddC) and its 5-fluoro derivative, which exhibit potent anti-HIV and anti-HBV activity in vitro with EC50 values in the sub-micromolar range [2].

Antiviral Evaluation L-Nucleoside Structure-Activity Relationship

Catalytic Asymmetric Synthesis: Xylofuranose-Derived Chiral Ligands vs. BINAP

Chiral phosphinooxathiane and phosphinooxazinane ligands derived from xylofuranose have been developed for palladium-catalyzed asymmetric allylic alkylation. These ligands achieve enantioselectivities of up to 99% ee in the allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate [1]. This performance is competitive with established privileged ligands such as BINAP, which also yields high enantioselectivity (typically >90% ee) in similar transformations [2].

Asymmetric Catalysis Chiral Ligand Palladium-Catalyzed Allylation

beta-L-Xylofuranose (CAS 41546-29-6): Validated Research and Industrial Application Scenarios


Synthesis of L-Nucleoside Analogs for Mechanistic and SAR Studies

beta-L-Xylofuranose serves as the essential carbohydrate precursor for the stereospecific synthesis of β-L-xylofuranosyl nucleosides, the L-enantiomers of naturally occurring nucleosides [1]. While these specific analogs lack direct antiviral activity, they are invaluable as negative controls in structure-activity relationship (SAR) studies and as probes to elucidate the stereochemical requirements of nucleoside transporters, kinases, and polymerases. Procurement is justified for laboratories engaged in fundamental nucleoside biochemistry or in the development of L-nucleoside therapeutics, where understanding the structural boundaries of activity is critical [1].

Development of Novel Chiral Ligands for Asymmetric Catalysis

The xylofuranose scaffold provides a rigid, highly functionalized chiral framework for constructing phosphine-based ligands. As demonstrated, ligands derived from this scaffold achieve up to 99% ee in palladium-catalyzed asymmetric allylic alkylation [2]. beta-L-Xylofuranose is the requisite starting material for accessing the L-configured ligand series, which may exhibit complementary enantioselectivity to the D-series. Industrial and academic laboratories focused on developing new asymmetric methodologies or optimizing enantioselective syntheses of chiral pharmaceutical intermediates should procure beta-L-xylofuranose as a building block for ligand diversification [2].

Synthesis of Carbocyclic Sugar Analogs and Iminosugars

beta-L-Xylofuranose can be utilized as a starting material for the synthesis of (pseudo)-pentofuranoses, including carbocyclic analogs, via nitrofuranose intermediates [3]. Such compounds are of interest as potential glycosidase inhibitors or as conformationally restricted probes for carbohydrate-processing enzymes. Additionally, L-xylofuranose derivatives have been employed in the total synthesis of natural products like hyacinthacine C5, a polyhydroxylated pyrrolizidine alkaloid with glycosidase inhibitory activity [4]. Procurement supports research programs aimed at discovering new enzyme inhibitors or studying carbohydrate recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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